Isocyanate de 3,5-diméthylphényle

Vue d'ensemble

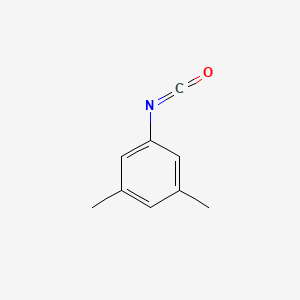

Description

3,5-Dimethylphenyl isocyanate is an organic compound with the molecular formula C₉H₉NO. It is a derivative of phenyl isocyanate, where two methyl groups are substituted at the 3 and 5 positions of the benzene ring. This compound is commonly used in organic synthesis and industrial applications due to its reactivity and ability to form various derivatives .

Applications De Recherche Scientifique

3,5-Dimethylphenyl isocyanate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and polymers.

Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

Industry: Used in the production of specialty chemicals, coatings, and adhesives

Mécanisme D'action

Target of Action

3,5-Dimethylphenyl isocyanate is primarily used in the preparation of chiral stationary phases for high-performance liquid chromatography (HPLC) . It links with oligosaccharides and cyclodextrins, which are the primary targets .

Mode of Action

As an isocyanate, 3,5-Dimethylphenyl isocyanate exhibits nucleophilic substitution characteristics . It can react with nucleophilic reagents, forming urea compounds when reacting with amines, or ester compounds when reacting with alcohols .

Biochemical Pathways

The compound’s primary biochemical pathway involves the formation of chiral stationary phases for HPLC . The resulting chiral stationary phases can separate enantiomers, contributing to the study and production of enantiopure compounds.

Result of Action

The primary result of the action of 3,5-Dimethylphenyl isocyanate is the formation of chiral stationary phases for HPLC . These stationary phases can separate enantiomers, which is crucial in the pharmaceutical industry where the biological activity of a drug can depend on its chirality.

Action Environment

The action of 3,5-Dimethylphenyl isocyanate can be influenced by environmental factors. For instance, it hydrolyzes in water , which can affect its stability and efficacy. It should be stored in cool, dry conditions in well-sealed containers, away from oxidizing agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,5-Dimethylphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 3,5-dimethylphenylamine with phosgene (COCl₂) under controlled conditions. The reaction typically proceeds as follows: [ \text{C}9\text{H}{11}\text{N} + \text{COCl}_2 \rightarrow \text{C}_9\text{H}_9\text{NO} + 2\text{HCl} ] This reaction requires careful handling of phosgene, a toxic and hazardous reagent .

Industrial Production Methods

In industrial settings, 3,5-Dimethylphenyl isocyanate is produced on a larger scale using similar methods but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dimethylphenyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines to form urea derivatives.

Addition Reactions: Reacts with alcohols to form carbamates.

Cycloaddition Reactions: Can participate in cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions

Amines: Reacts with primary and secondary amines under mild conditions to form urea derivatives.

Alcohols: Reacts with alcohols in the presence of a base to form carbamates.

Cycloaddition Reagents: Can react with dienes or other unsaturated compounds under specific conditions to form cyclic products.

Major Products Formed

Urea Derivatives: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Heterocyclic Compounds: Formed through cycloaddition reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenyl isocyanate: Lacks the methyl groups present in 3,5-Dimethylphenyl isocyanate.

3,5-Dichlorophenyl isocyanate: Contains chlorine atoms instead of methyl groups.

2,6-Dimethylphenyl isocyanate: Methyl groups are positioned differently on the benzene ring

Uniqueness

3,5-Dimethylphenyl isocyanate is unique due to the presence of methyl groups at the 3 and 5 positions, which can influence its reactivity and steric properties. This makes it a valuable compound in specific synthetic applications where these properties are advantageous .

Activité Biologique

3,5-Dimethylphenyl isocyanate (DMPI) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and materials science. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

3,5-Dimethylphenyl isocyanate has the molecular formula and is characterized by the presence of an isocyanate functional group attached to a dimethyl-substituted phenyl ring. Its chemical structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic organic chemistry.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of DMPI on various cancer cell lines. For instance, a study reported that DMPI exhibited potent antiproliferative activity against human tumor cell lines such as MCF7 (breast adenocarcinoma) with an IC50 value of approximately 4.5 µmol/L . This suggests that DMPI may serve as a potential lead compound in the development of anticancer therapies.

The mechanism by which DMPI exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. The compound's ability to interact with cellular proteins may disrupt normal cellular functions, leading to programmed cell death. Further investigation into its specific molecular targets is necessary to elucidate these mechanisms fully.

Synthesis and Characterization

DMPI can be synthesized through various methods, including the reaction of 3,5-dimethylphenol with phosgene or other isocyanate precursors. The synthesis process typically involves the following steps:

- Formation of Isocyanate : Reacting 3,5-dimethylphenol with phosgene in a suitable solvent.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

The synthesized DMPI can be characterized using spectroscopic methods such as NMR and IR spectroscopy to confirm its structure.

Chiral Chromatography

One notable application of DMPI is in the preparation of chiral stationary phases for high-performance liquid chromatography (HPLC). It has been used to modify microcrystalline cellulose to enhance the separation of enantiomers in various pharmaceutical compounds . This application highlights its importance in analytical chemistry and drug development.

Drug Development

Given its biological activity, DMPI shows promise as a scaffold for drug development. Its ability to inhibit cancer cell proliferation suggests potential applications in creating new anticancer agents. Moreover, understanding its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile will be crucial for advancing its therapeutic potential .

Case Studies

Several case studies have been conducted to evaluate the biological activity and safety profile of DMPI:

- Case Study 1 : In vitro studies demonstrated that DMPI had a significant cytotoxic effect on MCF7 cells while exhibiting lower toxicity towards normal human fibroblasts (HFF-1), indicating a selective action against cancer cells .

- Case Study 2 : Research on the interaction of DMPI with various biological macromolecules revealed potential binding sites that could be targeted for therapeutic intervention .

Research Findings Summary Table

Propriétés

IUPAC Name |

1-isocyanato-3,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-3-8(2)5-9(4-7)10-6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSGDHNHQAJZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N=C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202474 | |

| Record name | 3,5-Xylyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54132-75-1 | |

| Record name | 3,5-Dimethylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54132-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Xylyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054132751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Xylyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-xylyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 3,5-dimethylphenyl isocyanate in the presented research?

A1: 3,5-Dimethylphenyl isocyanate is primarily utilized as a derivatizing agent to modify various carbohydrate polymers, such as cellulose [, , , , , , , , , , , ] and amylose []. These modified polymers are then employed as chiral selectors in chiral stationary phases for HPLC.

Q2: Why is 3,5-dimethylphenyl isocyanate chosen for this modification?

A2: The 3,5-dimethylphenyl carbamate derivatives exhibit excellent chiral recognition abilities [, , , ]. This is attributed to the steric effects and interactions of the 3,5-dimethylphenyl group with the chiral analytes.

Q3: How does the molecular weight of the base material, like cellulose, affect chiral separation?

A3: Studies show that while oligomers with a degree of polymerization (DP) as low as 7 can exhibit chiral recognition, a DP of 18 or higher generally provides comparable performance to much larger polymers []. This suggests that a certain chain length is crucial for achieving optimal chiral selectivity.

Q4: What types of materials are compatible with these modified carbohydrate CSPs?

A5: The modified carbohydrates are typically coated or bonded onto silica gel [, , , , , , , ] to create the stationary phase. The choice of silica gel can influence the separation performance.

Q5: How does the pore size of the silica gel support affect the performance of the CSP?

A6: While wider pore silicas are commonly used, research suggests that smaller pore sizes (e.g., 500 Å) with higher surface areas can provide comparable or even better chromatographic performance and enantiomeric resolution [].

Q6: What types of molecules have been successfully separated using these 3,5-dimethylphenyl carbamate-based CSPs?

A7: These CSPs have demonstrated success in separating various chiral compounds, including α-amino acids [], pesticides (e.g., metalaxyl) [, ], pharmaceuticals (e.g., hexaconazole) [], and various other racemic analytes like trans-stilbene oxide and benzoin [].

Q7: Can these CSPs be used under different chromatographic conditions?

A8: Yes, these CSPs can be utilized in both normal phase [, ] and reversed-phase HPLC [, ] depending on the analyte and mobile phase composition.

Q8: How stable are these CSPs under different solvent conditions?

A9: Immobilized CSPs, where the derivatized carbohydrate is chemically bonded to the silica, show good solvent durability, even with solvents like tetrahydrofuran, which are typically problematic for coated-type CSPs [, , ].

Q9: Are there any specific advantages of using chitosan as the base material for CSPs?

A10: Chitosan-based CSPs, particularly chitosan bis(3,5-dimethylphenylcarbamate)-(cyclopentylurea)s, have shown promising enantioseparation capabilities and good tolerance to various organic solvents, offering flexibility in mobile phase selection [].

Q10: What analytical techniques are used to characterize these modified carbohydrate materials?

A11: Common characterization techniques include infrared spectroscopy (IR) [, , ], elemental analysis [], 1H NMR [, , , ], circular dichroism (CD) [], and size exclusion chromatography (SEC) []. Mass spectrometry techniques like FAB-MS and LSIMS are also employed, particularly for oligosaccharide derivatives [].

Q11: What are the environmental implications of using 3,5-dimethylphenyl isocyanate in the production of CSPs?

A11: While the research papers primarily focus on the synthesis and application of these CSPs, they do not provide detailed information on the environmental impact of 3,5-dimethylphenyl isocyanate or its disposal. Further research is needed to assess and mitigate any potential environmental risks.

Q12: Are there any ongoing efforts to develop more sustainable and environmentally friendly methods for producing these CSPs?

A13: Yes, researchers are exploring greener synthetic approaches. For example, using ionic liquids like 1-allyl-3-methyl-imidazolium chloride (AmimCl) as a solvent for the derivatization reaction shows promise for more sustainable CSP production [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.